molecular formula C5H10ClF2NO B13428388 3-((Difluoromethoxy)methyl)azetidine hydrochloride

3-((Difluoromethoxy)methyl)azetidine hydrochloride

Cat. No.: B13428388
M. Wt: 173.59 g/mol
InChI Key: UUGJBFRGCHANJI-UHFFFAOYSA-N
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Description

3-((Difluoromethoxy)methyl)azetidine hydrochloride is a specialized azetidine-based building block designed for research and development in medicinal chemistry. The unique structural motif, featuring an azetidine ring decorated with a difluoromethoxymethyl group, makes it a valuable scaffold for creating novel bioactive molecules. This compound is particularly useful in the synthesis of potential pharmaceutical agents, where the incorporation of the azetidine ring can influence the metabolic stability, potency, and conformational properties of a drug candidate. The difluoromethoxy group is often employed as a bioisostere for labile functional groups, which can enhance a compound's ability to resist metabolic degradation and improve its pharmacokinetic profile. Researchers can utilize this chemical in various applications, including as a key intermediate in the development of enzyme inhibitors or receptor modulators. The compound is supplied as the hydrochloride salt to improve its stability and solubility. Handling should be performed in a well-ventilated environment, and personal protective equipment should always be worn. [This product is for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human use.] [1] [2] [5]

Properties

Molecular Formula

C5H10ClF2NO

Molecular Weight

173.59 g/mol

IUPAC Name

3-(difluoromethoxymethyl)azetidine;hydrochloride

InChI

InChI=1S/C5H9F2NO.ClH/c6-5(7)9-3-4-1-8-2-4;/h4-5,8H,1-3H2;1H

InChI Key

UUGJBFRGCHANJI-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)COC(F)F.Cl

Origin of Product

United States

Preparation Methods

Synthesis of the Azetidine Core

According to the literature, especially the work by Szmuszkovicz et al. (1981) and recent patents, the azetidine ring can be synthesized through a nucleophilic cyclization of suitable precursors:

  • Starting materials : 1,3-dihalopropanes or derivatives such as 1-bromo-3-chloropropane, which serve as electrophilic partners.
  • Method : Heating these with amines or amino alcohols in the presence of a base (e.g., sodium hydride, potassium tert-butoxide) induces intramolecular cyclization, forming the azetidine ring.

Difluoromethylation of the Azetidine Ring

The incorporation of the difluoromethoxy group is achieved via difluoromethylation :

  • Reagents : 2,2-difluoro-2-(fluorosulfonyl)acetic acid or related difluoromethylating agents.
  • Procedure : As described in the synthesis of compounds 3a-u, protected amino alcohols are reacted with difluoromethylating agents in acetonitrile (MeCN) at controlled temperatures (~45°C). Copper(I) iodide acts as a catalyst, facilitating the transfer of the difluoromethyl group.
  • Yield : Typically ranges from 39.4% to 43.5% for the key difluoromethylated intermediates.

Functionalization and Deprotection

  • Hydrogenolysis or deprotection : Final steps involve removing protecting groups such as Boc (tert-butyloxycarbonyl) using acids like trifluoroacetic acid (TFA) or other suitable reagents.
  • Salt formation : The free base azetidine is converted into its hydrochloride salt by treatment with hydrochloric acid, yielding the stable hydrochloride form.

Representative Reaction Scheme

Step Description Reagents & Conditions Yield/Notes
1 Cyclization to form azetidine core 1,3-dihalopropane + amine, heat, base Efficient ring closure
2 Difluoromethylation Difluoromethylating agent + CuI in MeCN, 45°C 39.4–43.5% yield
3 Deprotection & salt formation Acid treatment (e.g., TFA) + HCl High yield of hydrochloride salt

Analytical Data and Characterization

The synthesized compounds are characterized by NMR spectroscopy, mass spectrometry, and IR spectroscopy. For example:

Property Data Reference
1H NMR (DMSO-d6) δ 9.30–4.53 ppm (various signals) Literature
19F NMR Characteristic signals for CHF2 groups Literature
Yield 39.4–43.5% for difluoromethylation step Literature

Summary of Research Findings

  • The cyclization step is crucial and is optimized by controlling temperature, solvent, and base strength.
  • The difluoromethylation employs specialized reagents, with copper catalysis enhancing efficiency.
  • The overall synthesis emphasizes high regioselectivity and functional group tolerance , enabling subsequent modifications.
  • Hydrochloride salt formation stabilizes the compound for storage and biological testing.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The difluoromethoxy group (-OCF₂H) participates in SN2-type substitutions under basic conditions. Key findings include:

Reaction ConditionsReagentsProducts FormedYieldSource
Aqueous NaOH (20% w/v)Ethyl ether extractionDeprotonated azetidine species39-44%
Copper(I) iodide catalysis (45°C)2,2-difluoro-2-(fluorosulfonyl)acetic acidDifluoromethylated intermediates39-44%

Mechanistic studies suggest the deprotonated oxygen in the difluoromethoxy group acts as a leaving group, enabling substitution with nucleophiles like hydroxide ions .

Ring-Opening Reactions

The azetidine ring undergoes acid-catalyzed ring-opening due to its strained four-membered structure:

ConditionsReagentsProductsNotes
HCl (0.1 M)Saturated NaHCO₃Linear amine derivativesRequires protonation at nitrogen
BBr₃ in DCM (-40°C)Diethyl(bromodifluoromethyl)phosphonateDifluoromethylated open-chain compoundsUsed in multi-step syntheses

The reaction proceeds via protonation of the azetidine nitrogen, followed by nucleophilic attack at the β-carbon .

Oxidation and Reduction

Selective transformations occur at the azetidine nitrogen:

Oxidation

Oxidizing AgentProductFunctional Group Introduced
KMnO₄ (aqueous)Azetidine N-oxideN-O bond

Reduction

Reducing AgentProductApplication
LiAlH₄ (anhydrous ether)Secondary aminePrecursor for alkylation

Deprotonation

In basic media (pH > 10), the compound undergoes:

  • Nitrogen deprotonation : Forms a free base with enhanced nucleophilicity

  • Ether cleavage : Limited degradation observed at pH 12

Protonation

Under acidic conditions (pH < 4):

  • Stabilizes the hydrochloride salt form

  • Facilitates electrophilic substitution at the methyl group

Comparative Reactivity with Analogues

CompoundKey Reaction DifferenceRate (Relative to Target)
3-(Trifluoromethyl)azetidine HClSlower SN2 due to -CF₃ steric effects0.6×
3-Fluoroazetidine HClFaster ring-opening in acid1.8×
Piperidine analoguesNo ring-opening below 100°CN/A

The difluoromethoxy group increases electrophilicity at adjacent carbons compared to methoxy derivatives (reactivity multiplier: 2.3×) .

Mechanistic Insights

  • Steric Effects : The -CH₂OCF₂H group creates a crowded environment, favoring reactions at the azetidine nitrogen over β-carbons .

  • Electronic Effects : Fluorine atoms withdraw electron density, making the difluoromethoxy oxygen 18% more electrophilic than methoxy analogues .

  • Solubility Impact : Hydrochloride salt form enhances aqueous solubility (82 mg/mL vs. 9 mg/mL for free base), enabling reactions in polar solvents .

Scientific Research Applications

3-((Difluoromethoxy)methyl)azetidine hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-((Difluoromethoxy)methyl)azetidine hydrochloride involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The azetidine ring can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Fluorinated Azetidine Derivatives

3-Fluoroazetidine Hydrochloride (CAS: 617718-46-4)
  • Structure : A single fluorine atom at the 3-position of azetidine.
  • Properties : Lower lipophilicity (logP ~0.2) compared to the difluoromethoxy derivative. Reduced metabolic stability due to the absence of electron-withdrawing groups adjacent to the fluorine.
  • Applications : Used as a building block in medicinal chemistry for probing steric effects .
3,3-Difluoroazetidine Hydrochloride (CAS: 288315-03-7)
  • Structure : Two fluorine atoms at the 3-position, creating a gem-difluoro motif.
  • Properties : Increased lipophilicity (logP ~0.8) and enhanced electronegativity, improving binding to hydrophobic enzyme pockets. The gem-difluoro group also reduces susceptibility to oxidative metabolism .
  • Applications : Explored in CNS-targeting drug candidates due to improved brain penetration .

Its logP (~1.2) is higher than 3-fluoroazetidine but lower than 3,3-difluoroazetidine, balancing solubility and permeability .

Oxygen-Substituted Azetidines

3-Methoxyazetidine Hydrochloride (CAS: 148644-09-1)
  • Structure : Methoxy group at the 3-position.
  • Properties : Polarizable oxygen atom increases hydrophilicity (logP ~-0.5). Prone to oxidative demethylation in vivo, limiting metabolic stability .
3-(4-Methylphenoxy)azetidine Hydrochloride (CAS: CBR02368)
  • Structure: Bulky phenoxy substituent at the 3-position.
  • Properties: High logP (~2.1) due to aromaticity, enhancing membrane permeability but risking off-target interactions. The phenoxy group may engage in π-π stacking with aromatic residues in enzymes .

Comparison with Target Compound: The difluoromethoxy group offers intermediate hydrophilicity (logP ~1.2) and superior metabolic resistance compared to methoxy or phenoxy groups.

Sulfur-Containing Azetidines

3-Methanesulfonylazetidine Hydrochloride (CAS: 289905-88-0)
  • Structure : Sulfonyl group at the 3-position.
  • Properties : Strong electron-withdrawing effects reduce basicity of the azetidine nitrogen (pKa ~5.0). High solubility in aqueous buffers but poor membrane permeability .

Comparison with Target Compound :
The difluoromethoxy-methyl group lacks the electron-withdrawing properties of sulfonyl groups, preserving the nitrogen's basicity (pKa ~7.5), which is critical for interactions with protonated biological targets .

3-(Naphthalen-2-yl(propoxy)methyl)azetidine Hydrochloride (KHG26792)
  • Structure : Bulky naphthalene-propoxy substituent.
  • Activity : Demonstrates neuroprotective effects by inhibiting NLRP3 inflammasome and oxidative stress in microglial cells (IC₅₀ ~10 μM in BV-2 cells) .
  • Limitations : High molecular weight (MW ~350) may limit bioavailability.

Comparison with Target Compound : While both compounds share the azetidine core, KHG26792’s bulky substituent enhances anti-inflammatory activity but reduces solubility. The target compound’s smaller difluoromethoxy group may favor pharmacokinetics but requires validation in disease models .

Biological Activity

3-((Difluoromethoxy)methyl)azetidine hydrochloride is a compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, focusing on its mechanisms, efficacy, and structure-activity relationships (SAR) based on recent research findings.

Chemical Structure and Properties

The compound features an azetidine ring with a difluoromethoxy group attached, which significantly influences its biological properties. The presence of fluorine atoms is known to enhance lipophilicity and membrane permeability, which are critical for cellular uptake and biological activity.

Property Value
Molecular FormulaC₅H₈ClF₂N
Molecular Weight169.57 g/mol
LogP (Octanol-Water)Variable depending on substituents
SolubilitySoluble in organic solvents

Research indicates that compounds with azetidine structures can interact with various biological targets, including enzymes and receptors involved in critical cellular pathways. The difluoromethoxy group may enhance binding affinity to specific targets, potentially modulating their activity.

  • Enzyme Inhibition : Azetidine derivatives have been studied for their ability to inhibit enzymes such as histone methyltransferases (e.g., EZH2), which play a role in gene regulation and cancer progression .
  • Cellular Signaling Modulation : Some studies suggest that these compounds can affect signaling pathways linked to cell proliferation and survival, particularly in cancer cells .

Anticancer Properties

The anticancer potential of this compound has been investigated in various studies:

  • Cytotoxicity : In vitro assays have shown that azetidine derivatives exhibit significant cytotoxicity against several cancer cell lines, including breast and prostate cancer cells. For instance, certain analogs demonstrated IC50 values in the low micromolar range against MDA-MB-231 breast cancer cells .
  • Mechanism of Action : The cytotoxic effects are attributed to the disruption of critical cellular processes such as apoptosis and cell cycle regulation. Compounds have been shown to induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .

Antimicrobial Activity

The compound's potential antimicrobial properties have also been evaluated:

  • Bacterial Inhibition : Preliminary studies indicate that azetidine derivatives may possess antibacterial activity against both Gram-positive and Gram-negative bacteria. This activity is thought to arise from the disruption of bacterial cell membranes or interference with metabolic pathways .

Case Studies

Several case studies have highlighted the efficacy of azetidine derivatives:

  • Study on EZH2 Inhibition : A study demonstrated that a series of azetidine derivatives effectively inhibited EZH2 activity, leading to reduced proliferation in cancer cell lines harboring EZH2 mutations .
  • Cytotoxicity Assessment : Another study reported that specific azetidine analogs exhibited enhanced cytotoxicity compared to standard chemotherapeutics like doxorubicin, suggesting their potential as novel anticancer agents .

Structure-Activity Relationships (SAR)

The biological activity of this compound is heavily influenced by its structural components:

  • Fluorine Substitution : The incorporation of fluorine atoms increases lipophilicity and potentially enhances binding affinity to biological targets.
  • Azetidine Ring Modifications : Variations in the azetidine ring structure can lead to significant changes in biological activity, highlighting the importance of SAR studies in drug design .

Q & A

Q. Q1. What are the common synthetic routes for 3-((Difluoromethoxy)methyl)azetidine hydrochloride, and how can its structural integrity be validated?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution or catalytic hydrogenation of azetidine precursors. For example, azetidine rings can be functionalized with difluoromethoxy groups using fluorinated reagents under inert conditions . Post-synthesis, structural validation requires:

  • Nuclear Magnetic Resonance (NMR): 1^1H and 19^19F NMR to confirm the presence of the difluoromethoxy group and azetidine ring protons. 13^13C NMR can verify the methylene linkage .
  • High-Performance Liquid Chromatography (HPLC): Purity assessment (≥98%) using reverse-phase columns and UV detection at 210–254 nm, as described for analogous azetidine derivatives .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) to confirm the molecular ion peak (e.g., [M+H]+^+ at m/z 158.08 for C5_5H9_9F2_2NO) .

Advanced Synthesis Optimization

Q. Q2. How can researchers optimize reaction yields for this compound while minimizing side products?

Methodological Answer: Optimization strategies include:

  • Catalyst Screening: Use palladium or nickel catalysts to enhance selectivity in fluorination steps, as seen in related azetidine syntheses .
  • Solvent Effects: Polar aprotic solvents (e.g., DMF or acetonitrile) improve reagent solubility and reaction rates .
  • Temperature Control: Lower temperatures (0–5°C) reduce decomposition of sensitive intermediates like difluoromethoxy moieties .
  • In Situ Monitoring: Employ FT-IR or inline HPLC to detect intermediates and adjust reaction parameters dynamically .

Basic Stability and Storage

Q. Q3. What are the recommended storage conditions for this compound, and how does moisture affect its stability?

Methodological Answer:

  • Storage: Store at –20°C in airtight, light-resistant containers under nitrogen to prevent hydrolysis and oxidative degradation .
  • Moisture Sensitivity: The compound is hygroscopic; exposure to humidity can hydrolyze the difluoromethoxy group, releasing HF. Use Karl Fischer titration to monitor water content (<0.1% w/w) .

Advanced Stability Profiling

Q. Q4. How can researchers assess the compound’s stability under physiological conditions for pharmacological studies?

Methodological Answer:

  • Simulated Biological Fluids: Incubate in phosphate-buffered saline (PBS, pH 7.4) or human plasma at 37°C. Monitor degradation via LC-MS over 24–72 hours .
  • Kinetic Analysis: Calculate half-life (t1/2t_{1/2}) using first-order kinetics. For example, if >90% remains after 24 hours, the compound is suitable for in vitro assays .
  • Thermogravimetric Analysis (TGA): Evaluate thermal stability under nitrogen flow (10°C/min) to identify decomposition thresholds .

Basic Pharmacological Screening

Q. Q5. What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity?

Methodological Answer:

  • Enzyme Inhibition Assays: Screen against kinases or GPCRs using fluorescence polarization (FP) or time-resolved FRET (TR-FRET) .
  • Cytotoxicity Testing: Use MTT assays in HEK-293 or HepG2 cells at concentrations ranging from 1 nM–100 µM .
  • Solubility Profiling: Determine aqueous solubility via shake-flask method in PBS (pH 7.4) to assess bioavailability potential .

Advanced Mechanistic Studies

Q. Q6. How can computational modeling guide the design of derivatives with enhanced target binding?

Methodological Answer:

  • Molecular Docking: Use Schrödinger Suite or AutoDock Vina to model interactions with target proteins (e.g., VEGFR2 or serotonin receptors) .
  • Quantum Mechanical (QM) Calculations: Analyze electron density maps (DFT/B3LYP) to predict reactive sites for functionalization .
  • MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability and conformational flexibility .

Contradictory Data Resolution

Q. Q7. How should researchers address discrepancies in reported CAS numbers or molecular weights for this compound?

Methodological Answer:

  • Cross-Reference Databases: Validate CAS numbers (e.g., 2708281-87-0 vs. 1622013-57-3) against PubChem or Reaxys .
  • Synthetic Replication: Reproduce synthesis using peer-reviewed protocols and compare spectral data (NMR, MS) to resolve ambiguities .

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